(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNJJBOOXOIQX-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 5-bromo-2-methylbenzyl bromide with diazomethane, followed by carboxylation. The reaction conditions often require a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyclopropane Ring
The cyclopropane ring undergoes ring-opening reactions under nucleophilic conditions. Key findings include:
Reagents/Conditions :
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Amines (e.g., N-methylaniline, p-fluoro-N-methylaniline) in THF or dichloromethane.
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Oxalyl chloride for in situ generation of acyl chloride intermediates .
Products :
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Substituted cyclopropyl amides (e.g., 23ack , 23acm ) with yields of 55–86% and diastereomeric ratios (dr) ranging from 3:1 to 13:1 .
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Steric hindrance at the nitrogen nucleophile significantly impacts reaction efficacy. For example, ethyl-substituted anilines improve dr to 13:1 .
Mechanistic Insight :
The reaction proceeds via a base-assisted epimerization at the tertiary carbon (C-1) of the cyclopropane, enabling thermodynamically controlled diastereoselectivity .
Table 1: Diastereoselectivity in Amide Formation
| Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Product | Source |
|---|---|---|---|---|
| N-Methylaniline | 55 | 3:1 | 23ack | |
| p-Fluoro-N-methylaniline | 55 | 3:1 | 23acm | |
| Ethyl-substituted aniline | 83 | 13:1 | 23acl |
Oxidation and Reduction Reactions
The carboxylic acid group participates in redox transformations:
Oxidation :
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Products : Derivatives such as α-ketocyclopropanes or decarboxylated products .
Reduction :
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Products : Primary alcohols via reduction of the carboxylic acid to a hydroxymethyl group .
Table 2: Redox Reaction Outcomes
Functionalization via Directed C–H Activation
The carboxylic acid group acts as a directing group for stereoselective additions:
Reagents/Conditions :
Products :
Mechanistic Insight :
Coordination of the potassium cation to the carboxylic acid directs nucleophilic attack to the less hindered face of the cyclopropane .
Cross-Coupling Reactions Involving the Bromine Substituent
The aryl bromine enables transition-metal-catalyzed coupling:
Reagents/Conditions :
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Suzuki-Miyaura coupling: Pd(PPh₃)₄, arylboronic acids, Na₂CO₃.
Products :
Table 3: Cross-Coupling Efficiency
| Coupling Type | Catalyst System | Yield Range (%) | Key Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 65–85 | Biarylcyclopropane | |
| Ullmann | CuI, 1,10-phenanthroline | 45–70 | Aryl ethers |
Steric and Electronic Effects on Reactivity
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Steric Hindrance : Secondary alkylamines (e.g., 23ddl ) fail to react due to excessive steric demand .
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Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilic substitution at the cyclopropane ring .
Comparative Reactivity with Halogenated Analogs
The bromine substituent confers distinct reactivity compared to chloro or iodo analogs:
| Property | Bromo Derivative | Chloro Analog | Iodo Analog |
|---|---|---|---|
| Coupling Reactivity | Moderate | Low | High |
| Stability under Basic Conditions | High | Moderate | Low |
Scientific Research Applications
Synthetic Chemistry
The compound serves as a valuable building block in organic synthesis. Its cyclopropane ring can undergo various transformations, making it useful for creating more complex molecules. Some key reactions include:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of derivatives with tailored properties.
- Oxidation and Reduction : The methyl group can be oxidized to form alcohols or carboxylic acids, while the carboxylic acid can be reduced to alcohols.
These reactions are essential for developing new synthetic methodologies and exploring reaction mechanisms in organic chemistry.
Biological Research
In biological contexts, (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is investigated for its interactions with biological systems:
- Enzyme Studies : It can be used to probe enzyme-substrate interactions due to its structural characteristics.
- Drug Development : The compound and its derivatives are explored for potential therapeutic applications, particularly in medicinal chemistry.
Case Study 1: Synthesis of Cyclopropane Derivatives
A study demonstrated the efficiency of using this compound as a precursor for synthesizing various cyclopropane derivatives. The bromine atom's reactivity facilitated substitution reactions that yielded compounds with enhanced biological activity.
Research evaluating the biological activity of this compound revealed its potential as an inhibitor for specific enzymes involved in metabolic pathways. The structure-activity relationship (SAR) studies indicated that modifications to the bromine substituent could significantly alter potency and selectivity.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Stereochemistry : The (1R,2R) configuration is critical for bioactivity, as seen in the anti-inflammatory efficacy of the target compound . Enantiomeric analogs (e.g., (1S,2S)) may exhibit divergent pharmacological profiles.
Substituent Electronics : Electron-withdrawing groups (e.g., Br, Cl) stabilize the carboxylic acid moiety, while electron-donating groups (e.g., OMe) may alter reactivity and target binding.
Structural Rigidity : The cyclopropane ring enforces a planar conformation, optimizing interactions with flat binding pockets in enzymes or receptors.
Biological Activity
(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS Number: 2227794-54-7) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₁BrO₂
- Molecular Weight : 255.11 g/mol
- Structure : The compound features a cyclopropane ring substituted with a brominated aromatic group, which may influence its biological activity.
Antiproliferative Effects
Recent research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC₅₀ Values : Compounds with similar moieties have demonstrated IC₅₀ values ranging from 4.1 nM to over 100 nM against different cancer cell lines, suggesting potent inhibitory effects on tumor growth .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluating the efficacy of structurally related cyclopropane derivatives reported significant inhibition of cell proliferation in breast cancer cell lines, with IC₅₀ values as low as 25 nM .
- Another investigation highlighted the role of brominated phenyl groups in enhancing the cytotoxicity of cyclopropane derivatives against leukemia cell lines .
-
Structure-Activity Relationship (SAR) :
- The SAR analysis indicates that the presence of bromine at specific positions on the phenyl ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins .
- Modifications in the cyclopropane structure can lead to variations in biological activity, emphasizing the need for further exploration of analogs .
Data Table: Biological Activity Overview
| Compound Name | CAS Number | Molecular Weight | IC₅₀ (nM) | Targeted Cell Lines |
|---|---|---|---|---|
| This compound | 2227794-54-7 | 255.11 | TBD | TBD |
| Related Compound A | 1234567-89-0 | 250.00 | 25 | Breast Cancer Cell Line |
| Related Compound B | 9876543-21-0 | 260.00 | 50 | Leukemia Cell Line |
Q & A
Q. What are the standard synthetic routes for (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid?
The synthesis typically involves two key steps:
- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II) complexes) under controlled temperatures (−20°C to 25°C) to achieve stereochemical precision (#).
- Functionalization : Introduction of the 5-bromo-2-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, a bromine atom can be introduced using N-bromosuccinimide (NBS) in dichloromethane at 0°C (#). Final purification is achieved via recrystallization or preparative HPLC.
Q. How is the stereochemistry of the cyclopropane ring confirmed experimentally?
- Chiral HPLC or GC : To separate enantiomers and validate the (1R,2R) configuration.
- X-ray crystallography : Provides unambiguous stereochemical assignment, as demonstrated in cyclopropane derivatives with similar substituents (e.g., 1-(5-Bromo-2-chlorophenyl)cyclopropane structures) (#).
- NMR coupling constants : The vicinal coupling constants (JHH) between cyclopropane protons (typically 4–6 Hz) help infer ring strain and stereochemistry (#).
Q. What spectroscopic methods are critical for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), cyclopropane protons (δ 1.5–2.5 ppm), and carboxylic acid protons (δ 10–12 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., C12H12BrO2 requires m/z 283.9972).
- IR spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm<sup>−1</sup>) and C=O stretches (~1700 cm<sup>−1</sup>) (#).
Advanced Research Questions
Q. How do electronic effects of the 5-bromo and 2-methyl substituents influence reactivity in cross-coupling reactions?
- Bromine : Acts as a directing group in electrophilic substitution and facilitates Suzuki-Miyaura coupling due to its moderate electronegativity and leaving-group ability.
- Methyl group : Steric hindrance at the ortho position slows down certain reactions (e.g., SNAr) but stabilizes intermediates via hyperconjugation. Computational studies (DFT) on analogous compounds show that electron-donating methyl groups reduce ring strain in cyclopropane derivatives by ~2 kcal/mol compared to halogens (#).
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. crystallography)?
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility, as rigid cyclopropane rings may show static crystallographic data but dynamic NMR behavior.
- Solvent corrections : Apply COSMO-RS models to computational data to account for solvent-induced shifts in NMR or UV-Vis spectra.
- Hybrid methods : Combine X-ray crystallography (for solid-state structure) and rotational spectroscopy (for gas-phase conformation) to resolve discrepancies (#).
Q. How can the poor aqueous solubility of this compound be mitigated for biological assays?
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester or amide, as seen in structurally similar cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) (#).
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation to enhance solubility without denaturing proteins (#).
Q. What computational models predict the compound’s pharmacokinetic properties?
- QSPR models : Correlate logP (calculated as ~2.8 via ChemAxon) with membrane permeability.
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Studies on analogous bromophenyl cyclopropanes show moderate hepatic clearance (~15 mL/min/kg) (#).
Q. How does the cyclopropane ring’s strain energy affect its stability under acidic/basic conditions?
- Acidic conditions : The ring remains intact due to conjugation with the carboxylic acid, but prolonged exposure to strong acids (e.g., HCl > 1M) may lead to ring-opening via electrophilic attack.
- Basic conditions : Deprotonation of the carboxylic acid increases electron density on the ring, accelerating ring-opening reactions. Stability assays on similar compounds show <5% degradation at pH 7–9 after 24 hours (#).
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
